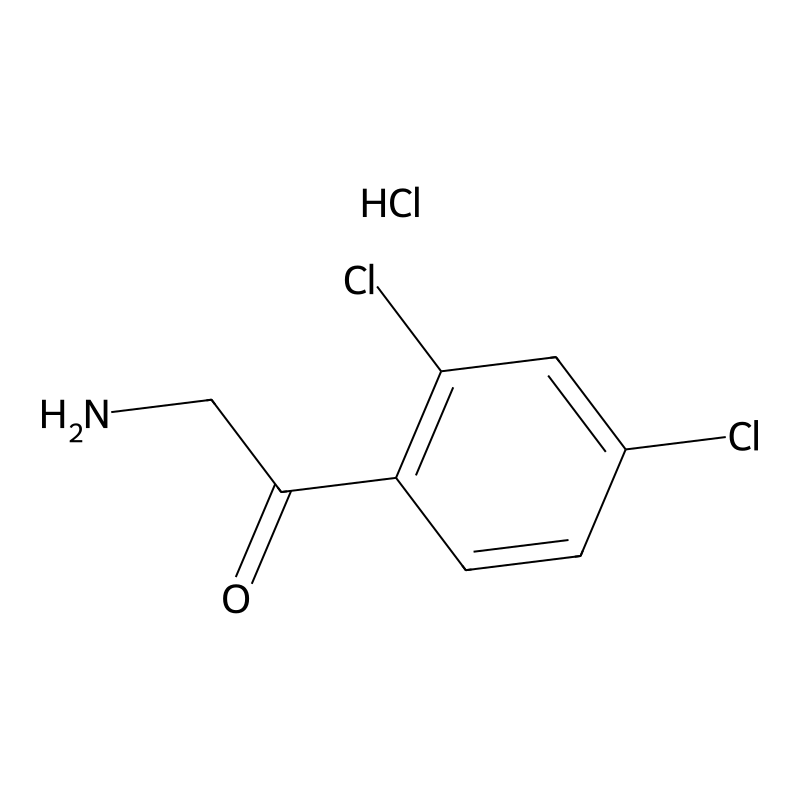

2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO·HCl and a molecular weight of approximately 240.5 g/mol. This compound is characterized by the presence of an amino group and a dichlorophenyl group, making it a derivative of ethanone. It is commonly utilized in various fields, including organic chemistry, biology, and medicinal research due to its unique structural features and potential biological activities .

- Oxidation: The amino group can be oxidized to form nitro or imine derivatives.

- Reduction: The compound can be reduced to yield secondary amines.

- Substitution: The halogen atoms in the dichlorophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

- Substitution: Reagents such as sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution reactions .

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For instance:

- Oxidation may yield nitro derivatives.

- Reduction can produce various secondary amines.

- Substitution reactions can introduce different functional groups into the dichlorophenyl ring.

Research indicates that 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride exhibits significant biological activity, particularly in antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets where the amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group interacts with hydrophobic regions of proteins or enzymes. These interactions may modulate the activity of target molecules, leading to various biological effects.

Synthetic Routes

The synthesis of 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride typically involves:

- Reaction of 2,4-Dichlorobenzaldehyde with Ammonia: This reaction often employs sodium borohydride as a reducing agent to convert the aldehyde group into an amino group.

- Industrial Production: In industrial settings, similar synthetic routes are optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride has several applications:

- In Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.

- In Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

- In Medicine: Ongoing research explores its potential as a pharmaceutical agent.

- In Industry: It is utilized in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride with various biological targets have shown its potential to modulate enzymatic activities and influence metabolic pathways. These studies are crucial for understanding its therapeutic potential and mechanisms of action in various biological systems.

Several compounds share structural similarities with 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethanone hydrochloride | Contains a tert-butylamino group | Different substitution pattern affects reactivity |

| 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | Hydroxy group replaces one chlorine atom | Alters polarity and potential interactions |

| 2-Amino-1-(2-chlorophenyl)ethanone hydrochloride | Contains a single chlorine atom | Reduced halogenation may influence biological activity |

Uniqueness

The unique positioning of chlorine atoms on the phenyl ring in 2-Amino-1-(2,4-dichlorophenyl)ethanone hydrochloride significantly influences its reactivity and interaction profiles compared to similar compounds. This structural uniqueness contributes to its distinct biological activities and chemical properties .